2-Phenyl-2-oxazoline

Catalog No.
S587218
CAS No.
7127-19-7
M.F
C9H9NO
M. Wt
147.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Phenyl-2-oxazoline

CAS Number

7127-19-7

Product Name

2-Phenyl-2-oxazoline

IUPAC Name

2-phenyl-4,5-dihydro-1,3-oxazole

Molecular Formula

C9H9NO

Molecular Weight

147.17 g/mol

InChI

InChI=1S/C9H9NO/c1-2-4-8(5-3-1)9-10-6-7-11-9/h1-5H,6-7H2

InChI Key

ZXTHWIZHGLNEPG-UHFFFAOYSA-N

SMILES

C1COC(=N1)C2=CC=CC=C2

Synonyms

2-phenyl-2-oxazoline

Canonical SMILES

C1COC(=N1)C2=CC=CC=C2

The exact mass of the compound 2-Phenyl-2-oxazoline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Phenyl-2-oxazoline (CAS 7127-19-7) is a critical aromatic monomer utilized primarily in living cationic ring-opening polymerization (CROP) to synthesize poly(2-oxazoline)s (PAOx). Unlike its aliphatic counterparts, this compound yields poly(2-phenyl-2-oxazoline) (PPhOx), a highly hydrophobic and amorphous polymer characterized by a rigid backbone and elevated thermal stability [1]. In industrial and advanced laboratory settings, it is predominantly procured to engineer the hydrophobic segments of amphiphilic block or gradient copolymers, which are essential for micellar drug delivery systems, antifouling coatings, and specialized thermoresponsive materials. Its distinct electronic and steric profile governs its reactivity, making it a highly specific precursor that cannot be universally substituted by standard alkyl-oxazolines without fundamentally altering the end-material's thermal and solubility properties [2].

Substituting 2-Phenyl-2-oxazoline with common aliphatic analogs, such as 2-methyl-2-oxazoline (MeOx) or 2-ethyl-2-oxazoline (EtOx), results in catastrophic shifts in polymer performance and process compatibility. While MeOx and EtOx produce highly hydrophilic, water-soluble polymers with low glass transition temperatures (Tg ~20–70 °C), the phenyl ring in 2-Phenyl-2-oxazoline dictates the formation of a strictly hydrophobic, rigid polymer network with a Tg exceeding 100 °C [1]. Furthermore, the aromatic ring reduces the monomer's nucleophilicity, significantly slowing its propagation rate during CROP compared to alkyl variants [3]. This kinetic disparity means that direct substitution in copolymerization workflows will destroy the intended block or gradient architecture, leading to unpredictable sequence distributions and the failure of downstream self-assembly or formulation processes [2].

Polymer Backbone Rigidity: Glass Transition Temperature (Tg) vs. Aliphatic Analogs

The thermal properties of poly(2-oxazoline)s are heavily dependent on their side-chain structures. Homopolymerization of 2-Phenyl-2-oxazoline yields an amorphous polymer (PPhOx) with a significantly higher glass transition temperature than those derived from short-chain aliphatic oxazolines. Specifically, PPhOx demonstrates a Tg of 105 °C, whereas hydrophilic poly(2-alkyl-2-oxazoline)s like PMeOx and PEtOx exhibit much lower Tg values ranging from 20 °C to 70 °C[1]. This substantial thermal gap makes the phenyl-substituted monomer indispensable for applications requiring structural integrity at elevated temperatures.

Evidence DimensionPolymer Glass Transition Temperature (Tg)
Target Compound DataPoly(2-phenyl-2-oxazoline) Tg = 105 °C
Comparator Or BaselinePoly(2-alkyl-2-oxazoline)s (e.g., PMeOx, PEtOx) Tg = 20–70 °C
Quantified Difference~35–85 °C higher Tg for the phenyl-substituted derivative.
ConditionsDifferential Scanning Calorimetry (DSC) of synthesized homopolymers.

Buyers must select 2-Phenyl-2-oxazoline when formulating rigid hydrophobic blocks in amphiphilic copolymers or engineering plastics that require thermal stability above 100 °C.

Polymerization Kinetics: Reactivity Tuning via Unsubstituted Phenyl Rings

The electronic nature of the 2-oxazoline side chain directly dictates the rate of cationic ring-opening polymerization (CROP). Under microwave irradiation, unsubstituted 2-Phenyl-2-oxazoline exhibits a specific homopolymerization rate constant (k_obs) of 1.20 × 10^-3 s^-1. In contrast, introducing electron-donating groups at the para-position of the phenyl ring stabilizes the propagating carbocation and drastically reduces the monomer's reactivity, yielding rate constants an order of magnitude lower (k_obs ~ 10^-4 to 10^-5 s^-1) [1]. This precise kinetic behavior is critical when designing one-pot copolymerizations, as the reactivity ratio dictates the gradient or block structure of the resulting polymer.

Evidence DimensionHomopolymerization Rate Constant (k_obs)
Target Compound Data2-Phenyl-2-oxazoline k_obs = 1.20 × 10^-3 s^-1
Comparator Or BaselinePara-substituted electron-donating analogs (e.g., methoxy-, tert-butyl-) k_obs ~ 10^-4 to 10^-5 s^-1
Quantified Difference10- to 100-fold faster polymerization rate for the unsubstituted phenyl variant.
ConditionsCROP under microwave irradiation monitored by 1H NMR spectroscopy.

Procurement of the exact unsubstituted 2-Phenyl-2-oxazoline is necessary to achieve the specific kinetic timing required for controlled gradient copolymer synthesis, avoiding the sluggish propagation of electron-rich derivatives.

Initiator Compatibility: Overcoming Low Nucleophilicity in CROP

Because 2-Phenyl-2-oxazoline is less nucleophilic than its alkyl counterparts (such as 2-methyl-2-oxazoline), it requires carefully selected initiators to achieve fast and efficient living polymerization. Kinetic investigations reveal that standard alkyl tosylates (e.g., EtOTs) suffer from slow initiation rates when paired with 2-Phenyl-2-oxazoline. To overcome this, highly reactive alkyl nosylates (e.g., EtONs) or triflates must be utilized, as they provide sufficiently fast initiation to maintain the living character and narrow dispersity of the polymerization[1].

Evidence DimensionInitiator Efficiency / CROP Compatibility
Target Compound Data2-Phenyl-2-oxazoline (Requires highly reactive EtONs or triflates for fast initiation)
Comparator Or Baseline2-Methyl-2-oxazoline (Efficiently initiated by standard alkyl tosylates like MeOTs)
Quantified DifferenceEtONs provides fast initiation for the less reactive PhOx, whereas standard tosylates fail to initiate efficiently.
ConditionsSystematic kinetic investigation of living CROP using variable alkyl sulfonate initiators.

This dictates the co-procurement of appropriate highly reactive initiators (nosylates/triflates) alongside 2-Phenyl-2-oxazoline to prevent synthesis failures and ensure narrow molecular weight distributions.

Synthesis of Amphiphilic Block Copolymers for Micellar Drug Delivery

Because 2-Phenyl-2-oxazoline yields a highly hydrophobic polymer segment with a high Tg, it is the premier choice for synthesizing the core-forming blocks of amphiphilic poly(2-oxazoline) micelles. When copolymerized with hydrophilic monomers like 2-methyl-2-oxazoline, the resulting block copolymers self-assemble into highly stable micelles capable of encapsulating hydrophobic drugs, outperforming purely aliphatic systems in structural rigidity and cargo retention[1].

One-Pot Synthesis of Gradient Copolymers

The distinct, slower polymerization kinetics of 2-Phenyl-2-oxazoline compared to highly nucleophilic alkyl-oxazolines allows for the spontaneous formation of gradient copolymers in one-pot batch reactions. This application is highly relevant for materials scientists looking to scale up the production of complex polymer architectures without the need for sequential monomer addition, relying entirely on the inherent reactivity ratios of the chosen monomers[2].

Development of High-Tg Engineering Poly(2-oxazoline)s

In industrial applications where thermal stability is paramount, 2-Phenyl-2-oxazoline is utilized to create amorphous polymer networks that resist deformation at elevated temperatures. Its ability to push the glass transition temperature past 100 °C makes it a critical precursor for advanced coatings and thermoplastic materials that must endure environments where standard poly(2-ethyl-2-oxazoline) would soften or fail [1].

Precision Living Polymerization Workflows

When setting up living cationic ring-opening polymerization platforms, the distinct nucleophilicity of 2-Phenyl-2-oxazoline dictates specific supply chain requirements. Facilities must procure highly reactive alkyl nosylates or triflates rather than standard tosylate initiators to ensure rapid initiation and maintain narrow molecular weight distributions, preventing the synthesis failures associated with slower-initiating systems[3].

XLogP3

1.5

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

2-Phenyl-2-oxazoline

Dates

Last modified: 08-15-2023

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